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molecular formula C10H12N2O3 B8072167 Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No. B8072167
M. Wt: 208.21 g/mol
InChI Key: BJCNIYJZOSUOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946223B2

Procedure details

To a solution of diethyl 1-(2-azidoethyl)-1H-pyrrole-2,4-dicarboxylate (10 g, 35.68 mmol) in EtOH (1000 mL) was added 10% Pd/C (3 g). The resulting residue was stirred at rt under a 30 psi H2 atmosphere for 2 h. The palladium catalyst was filtered. To the filtrate was added potassium carbonate (5 g, 36 mmol) and the mixture was refluxed overnight. All solids were removed by filtration, and the filtrate was concentrated. Purification via flash chromatography (DCM: methanol, 50:1 to 20:1) afforded ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (2.5 g, 41%). 1H NMR (DMSO-d6, 300 MHz) δ7.91 (s, 1 H), 7.64 (s, 1H), 6.90 (s, 1 H), 4.18 (m, 4 H), 3.50 (m, 2 H), 1.25 (t, J=5.4 Hz, 3 H).
Name
diethyl 1-(2-azidoethyl)-1H-pyrrole-2,4-dicarboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][N:6]1[CH:10]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:8]=[C:7]1[C:16]([O:18]CC)=O)=[N+]=[N-].C(=O)([O-])[O-].[K+].[K+]>CCO.[Pd]>[O:18]=[C:16]1[NH:1][CH2:4][CH2:5][N:6]2[CH:10]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:8]=[C:7]12 |f:1.2.3|

Inputs

Step One
Name
diethyl 1-(2-azidoethyl)-1H-pyrrole-2,4-dicarboxylate
Quantity
10 g
Type
reactant
Smiles
N(=[N+]=[N-])CCN1C(=CC(=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
CCO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting residue was stirred at rt under a 30 psi H2 atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The palladium catalyst was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
All solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography (DCM: methanol, 50:1 to 20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C=2N(CCN1)C=C(C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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